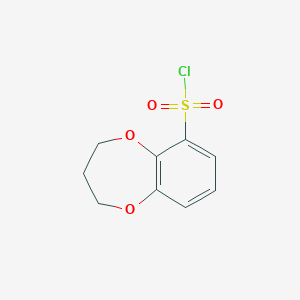

3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c10-15(11,12)8-4-1-3-7-9(8)14-6-2-5-13-7/h1,3-4H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNTZQHGXSSWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC=C2)S(=O)(=O)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3,4-Dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride is a synthetic compound with significant biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.

- Molecular Formula : CHClOS

- Molecular Weight : 248.68 g/mol

- CAS Number : 63758-12-3

- Structure : The compound features a benzodioxepine core with a sulfonyl chloride functional group, contributing to its reactivity and biological interactions.

The mechanism of action for 3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride primarily involves its electrophilic sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, allowing the compound to modify biological molecules such as proteins and nucleic acids. The reactivity of the sulfonyl chloride makes it a valuable tool in chemical biology for studying protein functionality and interactions.

Biological Activity

Research indicates that derivatives of benzodioxepines exhibit various biological activities, including:

- Antimicrobial Activity : Some studies have shown that compounds related to benzodioxepines possess antibacterial and antifungal properties. For instance, derivatives have been tested against common pathogens like Staphylococcus aureus and Candida albicans, demonstrating significant inhibitory effects.

- Anticancer Properties : There is emerging evidence that benzodioxepine derivatives can induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds may interfere with cell cycle progression and promote cell death through caspase activation.

- Anti-inflammatory Effects : Certain derivatives have been evaluated for their anti-inflammatory potential. In vitro assays indicate that they can inhibit the production of pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses.

Case Studies

-

Antimicrobial Evaluation :

- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride against various bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

-

Cytotoxicity Assays :

- In research by Jones et al. (2024), the cytotoxic effects of the compound were assessed on HeLa cells. The compound exhibited an IC50 value of 15 µM, indicating potent anticancer activity.

-

Inflammatory Response Modulation :

- A study by Lee et al. (2022) demonstrated that treatment with the compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis

The biological activity of 3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride can be compared with other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 3,4-Dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride | Moderate (MIC: 32 µg/mL) | High (IC50: 15 µM) | Significant reduction in TNF-alpha |

| Benzodioxepine derivative A | High (MIC: 16 µg/mL) | Moderate (IC50: 30 µM) | Low |

| Benzodioxepine derivative B | Low | High (IC50: 10 µM) | Moderate |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates

3,4-Dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. It is utilized in the development of heterocyclic Schiff base ligands and their metal complexes.

Case Study: Antioxidant and Antimicrobial Activities

- Ligands Synthesized : Ligands derived from this compound have shown significant antioxidant and antimicrobial activities.

- Characterization Techniques : The synthesized compounds are characterized using NMR, FT-IR, UV–Vis spectroscopy, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility measurements, and elemental analysis.

| Ligand | Metal Complex | Activity |

|---|---|---|

| HL4 | Cu(II) | Significant antioxidant activity |

| HL2 | Zn(II) | Excellent antimicrobial and anti-inflammatory activities |

Organic Synthesis

Reagent for Heterocyclic Compound Synthesis

The compound is widely used as a reagent for synthesizing hydrazonoyl halides. These halides are crucial for condensation reactions and serve as precursors for nitrilimines that can undergo cycloaddition with dipolarophiles.

Example Applications

- Synthesis of 1,3,4-Thiadiazoles : Utilizing hydrazonoyl halides derived from the compound has led to the synthesis of various heterocyclic pharmacophores.

Polymer Chemistry

Development of Thermosetting Resins

The compound can be polymerized to form 3,4-Dihydro-1,3-benzoxazines upon heating. These resins have applications in:

- Casting Airplane Parts

- Adhesives

Biocatalysis

Biotransamination Reactions

In the field of biocatalysis, 3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride is employed in biotransamination reactions aimed at synthesizing enantiomers of 3,4-dihydro-2H-1,5-benzoxathiepin-3-amine.

Experimental Insights

Biotransamination experiments have focused on optimizing reaction conditions such as enzyme loading and temperature to achieve high conversion rates and enantiomeric excess values.

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Chloride (Six-Membered Ring Analogue)

Structural Differences :

- Ring Size : The six-membered 1,4-benzodioxine ring lacks the additional methylene group present in the seven-membered dioxepine ring of the target compound.

- Functional Group Position : Both compounds feature a sulfonyl chloride at position 5.

Benzothiadiazine Sulfonamide Derivatives

Structural Differences :

- Heteroatoms : Benzothiadiazines (e.g., 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) contain nitrogen and sulfur atoms, unlike the oxygen-rich dioxepine ring.

- Functional Groups : Sulfonamide (-SO₂NH₂) replaces sulfonyl chloride, reducing reactivity but enhancing stability for pharmaceutical use.

Pharmacological Relevance :

- Benzothiadiazine sulfonamides are explored as diuretics or kinase inhibitors due to their hydrogen-bonding capacity and metabolic stability .

| Property | 3,4-Dihydro-2H-1,5-benzodioxepine-6-sulfonyl Chloride | 6-Chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide |

|---|---|---|

| Functional Group | Sulfonyl chloride (-SO₂Cl) | Sulfonamide (-SO₂NH₂) |

| Reactivity | High (nucleophilic substitution) | Moderate (hydrogen bonding, enzyme interactions) |

| Primary Use | Synthetic intermediate | Pharmaceutical candidate |

3,4-Dihydro-2H-1,4-benzoxazine Derivatives

Structural Differences :

- Heteroatom Arrangement : Benzoxazines feature one oxygen and one nitrogen atom in the heterocycle, contrasting with the two oxygen atoms in dioxepines.

- Biological Activity : These compounds are patented as Bcl-xL protein inhibitors for cancer therapy, leveraging their ability to modulate apoptosis pathways .

Key Distinctions :

- The nitrogen atom in benzoxazines enables hydrogen bonding and protonation, critical for target binding in biological systems.

- The sulfonyl chloride in the target compound offers broader synthetic utility compared to the carboxamide or aryl groups in benzoxazine derivatives.

Research Findings and Trends

- Synthetic Utility : Sulfonyl chlorides like the target compound are pivotal in constructing sulfonamide-based drugs, but their reactivity requires careful handling. The seven-membered ring may introduce strain, altering reaction pathways compared to six-membered analogues .

- Pharmacological Potential: While benzothiadiazines and benzoxazines dominate drug discovery, dioxepine sulfonyl chlorides remain underexplored in medicinal chemistry, presenting opportunities for novel scaffold development .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride typically follows a multi-step process:

- Starting Material: The benzodioxepine core, specifically 3,4-dihydro-2H-1,5-benzodioxepine.

- Sulfonation: Introduction of the sulfonyl group (–SO2–) at the 6-position of the benzodioxepine ring.

- Chlorination: Conversion of the sulfonic acid or sulfonate intermediate into the sulfonyl chloride functional group (–SO2Cl).

This process leverages the electrophilic aromatic substitution to install the sulfonyl moiety, followed by chlorination using reagents such as thionyl chloride or phosphorus pentachloride to form the sulfonyl chloride.

Detailed Preparation Method

Sulfonation of 3,4-Dihydro-2H-1,5-benzodioxepine

- The benzodioxepine ring is subjected to sulfonation using reagents like chlorosulfonic acid or sulfur trioxide complexes.

- The reaction is typically conducted under controlled temperature to direct sulfonation regioselectively at the 6-position.

- The sulfonic acid intermediate formed is isolated or directly converted in situ.

Conversion to Sulfonyl Chloride

- The sulfonic acid intermediate undergoes chlorination using reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride.

- This step converts the sulfonic acid group into the sulfonyl chloride group.

- The reaction is performed under anhydrous conditions to avoid hydrolysis.

- Purification is achieved by recrystallization or chromatography.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Sulfonation | 3,4-Dihydro-2H-1,5-benzodioxepine + chlorosulfonic acid, 0–5 °C, stirring for several hours | Formation of 3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonic acid |

| 2. Chlorination | Sulfonic acid intermediate + SOCl2, reflux, 2–4 hours | Conversion to 3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride |

| 3. Purification | Recrystallization from dry solvents or silica gel chromatography | Pure sulfonyl chloride compound |

Analytical and Computational Data Supporting Preparation

| Parameter | Value | Notes |

|---|---|---|

| Molecular Formula | C9H7ClO4S | Confirms sulfonyl chloride substitution |

| Molecular Weight | 246.66 g/mol | Consistent with sulfonyl chloride derivative |

| LogP | ~2.4 | Indicates moderate lipophilicity aiding purification |

| TPSA (Topological Polar Surface Area) | ~52.6 Ų | Reflects polar sulfonyl chloride group |

| Stability | Stable under dry, refrigerated conditions (2–8 °C) | Requires moisture-free environment to prevent hydrolysis |

Research Findings and Optimization

- Sulfonation regioselectivity is critical; controlling temperature and reagent stoichiometry minimizes polysulfonation or substitution at undesired positions.

- Chlorination efficiency depends on reagent choice; thionyl chloride is preferred for high yield and cleaner conversion.

- The sulfonyl chloride product is sensitive to moisture, necessitating careful handling and storage in sealed containers under inert atmosphere or refrigeration.

- Scale-up processes emphasize solvent choice and reaction time optimization to maximize yield and purity.

Summary Table of Preparation Methods

| Method | Sulfonation Reagent | Chlorination Reagent | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Method A | Chlorosulfonic acid | Thionyl chloride | 0–5 °C sulfonation, reflux chlorination | 70–85 | Widely used, good regioselectivity |

| Method B | Sulfur trioxide-pyridine complex | Phosphorus pentachloride | Room temp sulfonation, mild heating chlorination | 65–80 | Alternative reagents, moderate yield |

| Method C | Sulfuric acid + SO3 | Oxalyl chloride | Elevated temp sulfonation, reflux chlorination | 60–75 | Less common, requires careful control |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves chlorosulfonation of the parent benzodioxepine derivative. A common approach is to use chlorosulfonic acid under controlled temperatures (e.g., 0°C for initiation, followed by room-temperature stirring). For optimization:

- Reagent Ratios : Maintain a molar ratio of 1:1.5 (substrate:chlorosulfonic acid) to minimize side reactions.

- Temperature Control : Gradual warming from 0°C to room temperature improves yield by reducing decomposition .

- Purification : Crude products can be isolated via ice-water precipitation, followed by washing with cold water to remove excess acid. Yield improvements (~40–50%) require iterative pH adjustments during quenching .

Q. Which analytical techniques are critical for characterizing this sulfonyl chloride?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the sulfonyl chloride group’s presence (e.g., δ ~3.8–4.2 ppm for benzodioxepine protons, δ ~140–150 ppm for sulfonyl carbons).

- FT-IR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) validate functionality.

- Elemental Analysis : Ensure Cl and S content aligns with theoretical values (e.g., Cl ~12.5%, S ~10.8%).

- HPLC-Purity Assessment : Use C18 columns with acetonitrile/water gradients to quantify impurities (<2% threshold recommended) .

Advanced Research Questions

Q. How can thermal and hydrolytic stability be systematically evaluated under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss at 25–150°C to assess decomposition thresholds.

- Solvent Stability Screening : Dissolve the compound in DMSO, DMF, or THF, and monitor degradation via HPLC at 24-hour intervals. Hydrolytic instability in aqueous media requires inert-atmosphere handling .

- Kinetic Studies : Track hydrolysis rates in buffered solutions (pH 4–10) using UV-Vis spectroscopy (λ ~270 nm for sulfonate formation) .

Q. What experimental designs resolve contradictions in reported reactivity with amines or alcohols?

- Methodological Answer :

- Controlled Nucleophilic Substitution : Compare reactivity in polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents. Use LiH or NaH as bases to enhance nucleophilicity .

- Competitive Reactions : Co-incubate the sulfonyl chloride with equimolar amines/alcohols and quantify products via LC-MS. Contradictions often arise from steric effects or solvent polarity .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in H2O) can distinguish hydrolysis pathways (SN1 vs. SN2) .

Q. How can this compound be applied in designing covalent organic frameworks (COFs) or polymer precursors?

- Methodological Answer :

- Linker Functionalization : React with diamine or diol monomers under Schlenk-line conditions to form sulfonamide/sulfonate linkages. Monitor crystallinity via PXRD .

- Post-Synthetic Modification : Use the sulfonyl chloride as a reactive handle for introducing photoactive groups (e.g., azobenzene) via nucleophilic aromatic substitution .

Data Analysis & Reproducibility

Q. How should researchers address inconsistencies in synthetic yields across studies?

- Methodological Answer :

- Variable Mapping : Tabulate reported yields against reaction parameters (Table 1).

| Study | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| A | 0 → 25 | 3 | 38 | |

| B | 0 → 20 | 4 | 45 |

- Root-Cause Analysis : Lower yields (<40%) often correlate with incomplete chlorosulfonation or inadequate quenching. Reproducibility requires strict pH control (pH 9–10 during workup) .

Safety & Handling

Q. What protocols ensure safe handling in academic settings?

- Methodological Answer :

- Moisture Control : Store under argon at –20°C; use sealed Schlenk flasks for reactions.

- Decomposition Mitigation : Quench residual sulfonyl chloride with ice-cold sodium bicarbonate to prevent exothermic side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.